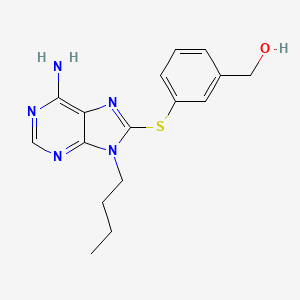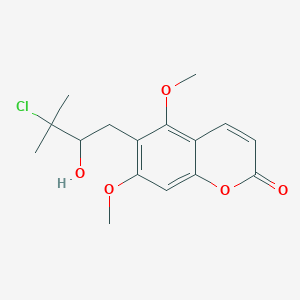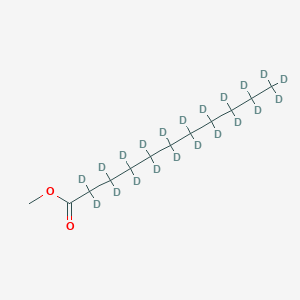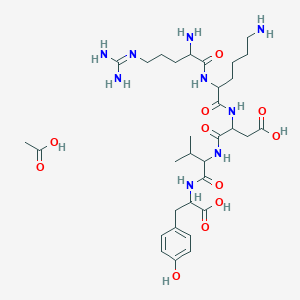
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes nucleophilic substitution with butylamine to introduce the butyl group.
Thioether Formation:
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, forming aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions could target the purine ring or the thioether linkage, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include a range of oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Studying its effects on cellular processes, enzyme interactions, or as a potential inhibitor of specific biological pathways.
Medicine: Investigating its therapeutic potential, particularly in areas like cancer treatment, antiviral therapy, or as an anti-inflammatory agent.
Industry: Potential use in the development of new materials, coatings, or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action for (3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids, enzymes, or receptors, influencing various cellular pathways. The compound might inhibit or activate specific enzymes, interfere with DNA or RNA synthesis, or modulate receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with various biological roles.
6-Mercaptopurine: A purine analog used in cancer treatment.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
(3-(6-amino-9-butyl-9H-purin-8-ylthio)phenyl)methanol’s uniqueness lies in its specific structural features, such as the butyl group and thioether linkage, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Propriétés
Formule moléculaire |
C16H19N5OS |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
[3-(6-amino-9-butylpurin-8-yl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H19N5OS/c1-2-3-7-21-15-13(14(17)18-10-19-15)20-16(21)23-12-6-4-5-11(8-12)9-22/h4-6,8,10,22H,2-3,7,9H2,1H3,(H2,17,18,19) |
Clé InChI |
LQSVVSNWAFXCAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=NC=NC(=C2N=C1SC3=CC=CC(=C3)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)

methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)

![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)

![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)


